molecular formula C19H18N2O5S B2565923 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide CAS No. 923447-93-2

3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide

Cat. No.: B2565923
CAS No.: 923447-93-2
M. Wt: 386.42
InChI Key: COVZGUASQPGWFK-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a benzylsulfonyl group, a phthalimide moiety, and a propanamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide typically involves multiple steps:

  • Formation of the Phthalimide Intermediate: : The synthesis begins with the preparation of the phthalimide intermediate. This can be achieved by reacting phthalic anhydride with a suitable amine, such as methylamine, under reflux conditions to form N-methylphthalimide.

  • Introduction of the Benzylsulfonyl Group: : The next step involves the introduction of the benzylsulfonyl group. This can be done by reacting the phthalimide intermediate with benzylsulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

  • Formation of the Propanamide Linkage: : The final step involves the formation of the propanamide linkage. This can be achieved by reacting the benzylsulfonylated phthalimide with 3-bromopropionyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The benzylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride to form sulfide derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions are often performed in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in sulfonylation and amide bond formation. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The presence of the benzylsulfonyl group and the phthalimide moiety suggests possible activity against certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The phthalimide moiety may also contribute to binding interactions through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide: Lacks the benzylsulfonyl group, which may result in different reactivity and biological activity.

    3-(Benzylsulfonyl)propanamide: Lacks the phthalimide moiety, which may affect its binding properties and mechanism of action.

Uniqueness

3-(Benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide is unique due to the combination of the benzylsulfonyl group and the phthalimide moiety. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-benzylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-18(23)14-8-5-9-15(17(14)19(21)24)20-16(22)10-11-27(25,26)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZGUASQPGWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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